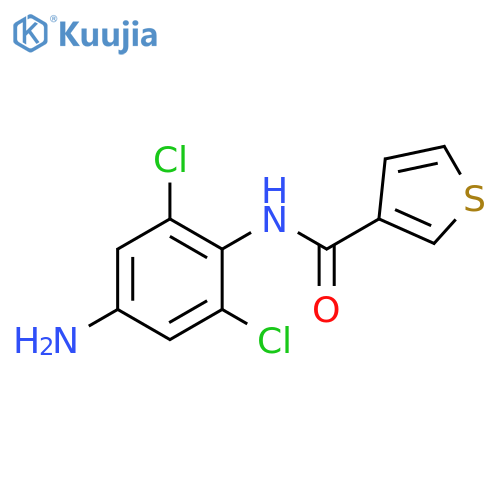

Cas no 926204-45-7 (N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide)

926204-45-7 structure

商品名:N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

CAS番号:926204-45-7

MF:C11H8Cl2N2OS

メガワット:287.165019035339

CID:4665364

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenecarboxamide, N-(4-amino-2,6-dichlorophenyl)-

- N-(4-Amino-2,6-dichlorophenyl)thiophene-3-carboxamide

- N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide

-

- インチ: 1S/C11H8Cl2N2OS/c12-8-3-7(14)4-9(13)10(8)15-11(16)6-1-2-17-5-6/h1-5H,14H2,(H,15,16)

- InChIKey: CNRKJWWBOCRPQC-UHFFFAOYSA-N

- ほほえんだ: C1SC=CC=1C(NC1=C(Cl)C=C(N)C=C1Cl)=O

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-79879-0.5g |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95.0% | 0.5g |

$524.0 | 2025-02-20 | |

| Enamine | EN300-79879-1.0g |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95.0% | 1.0g |

$671.0 | 2025-02-20 | |

| Enamine | EN300-79879-0.05g |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95.0% | 0.05g |

$155.0 | 2025-02-20 | |

| Enamine | EN300-79879-0.25g |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95.0% | 0.25g |

$331.0 | 2025-02-20 | |

| Enamine | EN300-79879-2.5g |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95.0% | 2.5g |

$1315.0 | 2025-02-20 | |

| A2B Chem LLC | AV70827-50mg |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95% | 50mg |

$199.00 | 2024-07-18 | |

| 1PlusChem | 1P01AJMZ-100mg |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95% | 100mg |

$293.00 | 2025-03-19 | |

| 1PlusChem | 1P01AJMZ-1g |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95% | 1g |

$781.00 | 2025-03-19 | |

| 1PlusChem | 1P01AJMZ-2.5g |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95% | 2.5g |

$1688.00 | 2024-04-20 | |

| A2B Chem LLC | AV70827-1g |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide |

926204-45-7 | 95% | 1g |

$742.00 | 2024-07-18 |

N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide 関連文献

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

926204-45-7 (N-(4-amino-2,6-dichlorophenyl)thiophene-3-carboxamide) 関連製品

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量